molecular formula C14H18N6O4 B3822882 4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine

4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine

Cat. No. B3822882
M. Wt: 334.33 g/mol
InChI Key: QQIONKJGSZDMJO-UHFFFAOYSA-N
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Description

The compound “4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine” is a complex organic molecule that contains several functional groups, including a piperazine ring, a nitrophenyl group, and an oxadiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms. The oxadiazole ring is a five-membered ring containing three nitrogen atoms and two oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the nitro group could influence the compound’s solubility in different solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to explore whether this compound has any biological activity that could make it useful as a drug .

properties

IUPAC Name

4-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethoxy]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4/c15-13-14(17-24-16-13)23-10-9-18-5-7-19(8-6-18)11-1-3-12(4-2-11)20(21)22/h1-4H,5-10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIONKJGSZDMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=NON=C2N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine
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4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine
Reactant of Route 3
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4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine
Reactant of Route 4
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4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine
Reactant of Route 5
4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine

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